N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid is a complex organic compound with a unique structure that combines cyclohexylamine and phosphinothioylamino functionalities. This compound is known for its diverse applications in various fields such as chemistry, biology, and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid involves multiple steps, starting with the preparation of cyclohexylamine and its subsequent reaction with diphenylphosphinothioyl chloride. The reaction typically occurs under anhydrous conditions with a suitable solvent such as dichloromethane. The intermediate product is then reacted with 4-methylsulfanylbutanoic acid under controlled temperature and pH conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphinothioyl group can be reduced to phosphine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinothioyl group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-3-phenyl-propanoic acid
- N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid
Uniqueness
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid is unique due to its combination of cyclohexylamine and phosphinothioylamino functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61058-01-3 |
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Molecular Formula |
C29H43N2O2PS2 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(diphenylphosphinothioylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H20NO2PS2.C12H23N/c1-23-13-12-16(17(19)20)18-21(22,14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,18,22)(H,19,20);11-13H,1-10H2 |
InChI Key |
NMMAFCUTVDNVGG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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